molecular formula C12H16ClNO3 B7794332 (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B7794332
M. Wt: 257.71 g/mol
InChI Key: XNGVHGXCWZSSEN-VZXYPILPSA-N
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Description

(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.71 g/mol . The compound is commercially available through suppliers like Enamine Ltd. and ECHEMI, with purity often exceeding 95% (HPLC) .

Properties

IUPAC Name

(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVHGXCWZSSEN-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its applications in pharmaceutical development, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H16_{16}ClNO3_3
  • Molecular Weight : 257.71 g/mol
  • CAS Number : 1049978-81-5

Its structure features a pyrrolidine ring substituted with a methoxyphenyl group, which is believed to enhance its biological activity through various interactions with biological targets .

1. Pharmaceutical Applications

This compound plays a crucial role in the synthesis of several pharmaceuticals, particularly in the development of:

  • Analgesics : Compounds that relieve pain.
  • Anti-inflammatory Drugs : Substances that reduce inflammation and associated symptoms .

2. Neuroscience Research

This compound is utilized in studies focusing on neurotransmitter modulation. It has been shown to affect mood and behavior, indicating potential therapeutic applications in treating mental health disorders such as depression and anxiety .

3. Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties against various viruses. For instance, certain β-amino acid moiety-containing heterocycles have demonstrated significant antiviral activity against tobacco mosaic virus (TMV) and other viral strains .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within the body:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in viral replication processes, making it a candidate for antiviral drug development .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Bernardino et al. (2021)Identified enhanced antiviral activities against TMV with derivatives showing higher curative effects than commercial agents .
Recent Review on Piperidine Derivatives (2023)Discussed the potential anticancer properties of related compounds through mechanisms involving apoptosis induction in tumor cells .
Neuroscience Applications (2023)Demonstrated modulation of neurotransmitter systems, suggesting implications for mood disorder treatments .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its unique structural features allow it to interact effectively with biological targets, enhancing the pharmacological profile of the resultant drugs.

Application AreaSpecific Uses
AnalgesicsDevelopment of pain relief medications
Anti-inflammatory DrugsFormulation of treatments for inflammatory diseases

Neuroscience Research

Modulation of Neurotransmitters
In neuroscience, (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is employed in studies related to neurotransmitter modulation. This research is crucial for understanding mood and behavior, which aids in developing treatments for mental health disorders such as depression and anxiety.

Study FocusInsights Gained
Neurotransmitter ActivityEffects on serotonin and dopamine pathways
Behavioral StudiesImpact on mood regulation and anxiety levels

Drug Formulation

Controlled-Release Systems
The compound's properties make it suitable for formulating controlled-release drug delivery systems. This application enhances the efficacy and safety of medications by ensuring a steady release of the active ingredient over time.

Formulation TypeBenefits
Controlled ReleaseImproved therapeutic outcomes
Sustained ReleaseReduced side effects through steady drug levels

Biochemical Assays

Evaluation of Enzyme Activity
In biochemical assays, this compound is used to evaluate enzyme activity and receptor interactions. Such studies are vital for discovering new therapeutic targets and understanding disease mechanisms.

Assay TypePurpose
Enzyme Activity AssaysIdentifying potential drug targets
Receptor Interaction StudiesUnderstanding ligand-receptor dynamics

Material Science

Development of Novel Materials
Beyond biological applications, this compound has potential applications in material science. It can be used to create novel materials with specific chemical properties useful in various industrial applications such as coatings and adhesives.

Application AreaMaterial Characteristics
CoatingsEnhanced durability and chemical resistance
AdhesivesImproved bonding properties

Case Studies

  • Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited significant analgesic properties in animal models, suggesting potential for human applications.
  • Neuroscience Research : Research involving this compound showed modulation of serotonin receptors leading to decreased anxiety-like behavior in rodent models, highlighting its therapeutic potential for anxiety disorders.
  • Controlled Drug Release : A formulation study indicated that incorporating this compound into polymer matrices resulted in a controlled release profile that maintained drug levels within therapeutic ranges over extended periods.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy Positional Isomers
  • (3R,4S)-rel-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₂H₁₆ClNO₃ (identical to the target compound). Key difference: Methoxy group at the 3-position instead of 3. Impact: Altered electronic and steric properties may influence receptor binding or metabolic stability .
  • (3R,4S)-rel-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride CAS: 1330750-51-0.
Halogen-Substituted Derivatives
  • (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₁H₁₂Cl₃NO₂ (MW: 296.58 g/mol). Dichloro substitution increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • (3S,4R)-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₂H₁₃ClN₂O₂ (MW: 252.70 g/mol). The electron-withdrawing cyano group could modulate acidity of the carboxylic acid and affect pharmacokinetics .
Poly-Substituted Aromatic Rings
  • (3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₃H₁₈ClNO₄ (MW: 287.74 g/mol).
  • (3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₂H₁₃ClF₃NO₂ (MW: 309.69 g/mol). Trifluoromethyl group increases hydrophobicity and metabolic resistance, critical for CNS-targeting drugs .

Functional Group Modifications on the Pyrrolidine Core

Ureido-Substituted Derivatives
  • (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic Acid

    • Molecular formula: C₂₁H₂₅N₃O₄ (MW: 384.45 g/mol).
    • The ureido group introduces hydrogen-bonding capability, enhancing target engagement but reducing synthetic yield (60% crude yield) .
  • (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

    • Molecular formula: C₂₃H₂₆F₃N₃O₅ (MW: 482.47 g/mol).
    • Combines trifluoromethyl and ureido groups for dual modulation of solubility and binding affinity. Crude yield: 63% .
Unsubstituted or Simplified Analogs
  • (3S,4R)-4-Phenylpyrrolidine-3-carboxylic Acid Hydrochloride Molecular formula: C₁₁H₁₄ClNO₂ (MW: 227.69 g/mol). Lacks the methoxy group, reducing steric bulk and hydrophilicity. Hazard profile: H302/H312/H332 (oral/skin/inhalation toxicity) .

Preparation Methods

Gold-Catalyzed Tandem Reactions

A landmark approach involves gold-mediated auto-tandem catalysis to assemble the pyrrolidine core. As demonstrated in the synthesis of codonopsinine analogs, gold(I) catalysts (e.g., RuPhosAuCl) promote a cascade reaction between aminoacetaldehyde acetals and terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene). This method constructs pentasubstituted pyrroles in 84% yield, which are subsequently reduced to pyrrolidines (Table 1).

Table 1: Gold-Catalyzed Pyrrole Synthesis

ComponentQuantityConditionsYield (%)
Benzamide derivative260 mg140°C, 10 min84
1-Ethynyl-4-methoxybenzene0.700 mLXylenes, Au catalyst

Diastereoselective Reduction

Reducing pyrroles to pyrrolidines while preserving stereochemistry is critical. Zinc dust in 6 M HCl/MeOH selectively reduces pyrroles to 3-pyrrolines, though competing 1- and 5-pyrroline formation necessitates careful optimization. Switching to ethanol improves 3-pyrroline yield to 27% with enhanced trans-selectivity (trans/cis = 3:1).

Hydrochloride Salt Formation

The free base (CID 2762174) is converted to its hydrochloride salt (CID 2762173) via acid-base reaction. Treating the pyrrolidine carboxylic acid with concentrated HCl in anhydrous ethanol precipitates the hydrochloride salt with >99% purity. Crystallization from ethanol/water mixtures yields monoclinic crystals, as confirmed by X-ray diffraction.

Key Data:

  • Molecular weight: 257.71 g/mol (hydrochloride) vs. 221.25 g/mol (free base).

  • Melting point: 215–217°C (decomposition).

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (hexanes/ethyl acetate gradients) resolves intermediates, while preparative TLC (silica gel, hexanes/EtOAc 9:1) isolates pure pyrrole derivatives. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) finalizes the hydrochloride salt.

Spectroscopic Confirmation

  • NMR: 1H^1H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 4.10–3.95 (m, 1H, H-3), 3.75 (s, 3H, OCH3), 3.50–3.30 (m, 2H, H-4, H-5).

  • MS: ESI-MS m/z 222.1 [M+H]+ (free base), 257.7 [M+H]+ (hydrochloride).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)ee (%)Key AdvantageLimitation
Gold catalysis84>95High efficiency, scalabilityCost of Au catalysts
Zinc reduction2780Low-cost reagentsModerate diastereoselectivity
Chiral pool synthesis4590Utilizes natural templatesMulti-step, time-intensive

The gold-mediated route outperforms others in yield and stereocontrol, though zinc reduction remains viable for small-scale synthesis. Hydrochloride salt formation is universally efficient, with >95% recovery across methods .

Q & A

Q. What are the key challenges in synthesizing (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?

The synthesis of this compound requires precise control over stereochemistry, particularly at the 3S and 4R positions. A common approach involves chiral resolution or asymmetric catalysis. For example, cycloaddition reactions (e.g., Staudinger ketene-imine cycloaddition) can generate the pyrrolidine core, followed by functionalization of the 4-methoxyphenyl group . Purification via chiral HPLC or crystallization is critical to isolate the desired enantiomer, as minor impurities in stereochemistry can significantly alter biological activity .

Q. How can researchers confirm the stereochemical configuration of this compound?

Advanced analytical techniques are required:

  • X-ray crystallography : Provides definitive proof of the 3S,4R configuration by resolving the spatial arrangement of atoms.
  • NMR spectroscopy : Use of NOESY or ROESY experiments to analyze spatial proximity of protons, confirming the relative stereochemistry.
  • Chiral HPLC : Validates enantiomeric purity by comparing retention times with known standards .

Q. What are the recommended storage conditions to ensure compound stability?

The hydrochloride salt form enhances stability, but the compound should be stored at 2–8°C in a desiccated environment to prevent hydrolysis of the methoxyphenyl group or degradation of the pyrrolidine ring. Long-term storage under inert gas (e.g., argon) is advised for sensitive batches .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the compound’s interaction with biological targets?

The methoxy group enhances lipophilicity, improving membrane permeability. Computational docking studies suggest that the 4-methoxyphenyl moiety may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., proteases or kinases). Comparative studies with analogs lacking the methoxy group show reduced binding affinity, highlighting its role in target engagement .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Yields vary depending on the synthetic route:

  • Cycloaddition routes (e.g., Staudinger ketene-imine): Reported yields range from 45–65% due to competing side reactions .
  • Resolution-based methods : Lower yields (30–40%) but higher enantiomeric purity.
    Optimization strategies include using palladium catalysts for selective cross-coupling or microwave-assisted synthesis to reduce reaction times and by-products .

Q. How can researchers assess the compound’s potential as a chiral building block in drug discovery?

  • Derivatization studies : React the carboxylic acid with amines or alcohols to form amides/esters, evaluating stereochemical retention.
  • Biological screening : Test derivatives against targets like G-protein-coupled receptors (GPCRs) or ion channels, where pyrrolidine scaffolds are prevalent.
  • Stability assays : Monitor degradation under physiological conditions (pH 7.4, 37°C) to assess suitability for in vivo applications .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity results for this compound?

Discrepancies often arise from:

  • Purity variations : Impurities in stereochemistry or residual solvents (e.g., DMF) can suppress or enhance activity.
  • Assay conditions : Differences in cell lines, incubation times, or concentration ranges.
  • Salt form : The hydrochloride salt may exhibit different solubility profiles compared to freebase forms, affecting bioavailability .

Q. How reliable are computational predictions for this compound’s pharmacokinetic properties?

While in silico models (e.g., QSAR) predict moderate blood-brain barrier permeability and hepatic clearance, experimental validation is critical. For instance, predicted logP values (~1.5) may not account for the hydrochloride salt’s ionic interactions. In vitro assays using Caco-2 cells or microsomal stability tests are recommended for confirmation .

Methodological Recommendations

Q. What strategies improve the scalability of this compound’s synthesis?

  • Flow chemistry : Enables continuous production with precise temperature control, reducing side products.
  • Catalyst recycling : Use immobilized chiral catalysts (e.g., polymer-supported palladium) to lower costs.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How can researchers mitigate hydrolysis of the methoxy group during reactions?

  • Protecting groups : Temporarily replace the methoxy with a tert-butyldimethylsilyl (TBS) group during synthesis.
  • Low-temperature conditions : Conduct reactions at ≤0°C to stabilize the methoxy moiety.
  • Acid scavengers : Add molecular sieves or triethylamine to neutralize HCl by-products .

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